Yttrium oxalate (Y2(C2O4)3), typically supplied as a hydrate, is a highly insoluble coordination compound that serves as a primary industrial and laboratory precursor for high-purity yttrium oxide (Y2O3) [1]. Unlike highly soluble yttrium salts, the oxalate form is characterized by an exceptionally low solubility product, making it a cornerstone material in hydrometallurgical rare-earth purification [2]. Its primary commercial and scientific value lies in its predictable thermal decomposition profile, which allows manufacturers to precisely control the morphology, particle size, and specific surface area of the resulting yttria powders used in advanced ceramics, superconductors, and phosphors[1].
Substituting yttrium oxalate with generic soluble salts like yttrium nitrate or yttrium chloride introduces severe downstream processing challenges. Soluble salts cannot be used directly for selective precipitation and purification from mixed-metal leachates. Furthermore, when used as thermal precursors for yttrium oxide, nitrates and chlorides release highly corrosive gases (NOx and HCl) during calcination, which can damage furnace equipment and leave residual anionic defects in the crystal lattice [1]. Additionally, oxides derived from direct nitrate precipitation typically form hard, heavily agglomerated lumps that require intensive, contamination-prone mechanical milling before they can be sintered[1]. Yttrium oxalate bypasses these issues through a clean, gas-evolving decomposition path that preserves particle morphology and yields highly friable, sinter-ready powders [2].
Yttrium oxalate is highly insoluble, with a measured solubility product (Ksp) of 5.34 × 10^-29[1]. This allows for the near-quantitative precipitation of yttrium from acidic solutions (pH ~1.5) in hydrometallurgical or purification workflows. In contrast, yttrium nitrate and yttrium chloride are highly water-soluble and cannot be used for precipitation-based isolation, while yttrium carbonate requires a much higher pH (>6), which triggers the unwanted co-precipitation of transition metal impurities like iron and aluminum.
| Evidence Dimension | Solubility Product (Ksp) and Precipitation pH |
| Target Compound Data | Yttrium oxalate (Ksp = 5.34 × 10^-29; precipitates at pH ~1.5) |
| Comparator Or Baseline | Yttrium nitrate (Highly soluble; no precipitation) and Yttrium carbonate (Requires pH >6) |
| Quantified Difference | >10^20 difference in Ksp compared to soluble salts; enables selective precipitation at highly acidic pH. |
| Conditions | Aqueous rare-earth separation and hydrometallurgical purification workflows. |
Enables selective recovery and purification of yttrium from mixed-metal solutions without co-precipitating base metal contaminants.
For the synthesis of yttrium oxide (Y2O3), yttrium oxalate serves as a highly effective precursor because it decomposes cleanly via an oxycarbonate intermediate into cubic Y2O3 at temperatures above 600 °C [1]. The only byproducts are water vapor, carbon monoxide, and carbon dioxide [2]. Conversely, the direct calcination of yttrium nitrate releases highly corrosive and toxic NOx gases, and risks leaving residual nitrogen trapped in the crystal lattice unless subjected to excessively high temperatures, which can degrade the optical properties of the final ceramic.
| Evidence Dimension | Calcination byproducts and chemical purity of the resulting oxide |
| Target Compound Data | Yttrium oxalate (Releases H2O, CO, CO2; complete conversion at ~600-700 °C) |
| Comparator Or Baseline | Yttrium nitrate (Releases corrosive NOx gases; risks nitrogen lattice defects) |
| Quantified Difference | 100% elimination of corrosive halide/nitrate off-gassing during thermal conversion. |
| Conditions | Thermal decomposition / calcination in air or oxygen flow. |
Prevents furnace corrosion and ensures the absence of residual anionic defects in optical-grade yttria.
Yttrium oxalate undergoes a pseudomorphic transformation during calcination, meaning the final Y2O3 powder retains the carefully controlled morphology and size of the oxalate precursor [1]. This process can yield highly reactive powders with specific surface areas up to 50–90 m2/g [1]. In contrast, precipitating and drying yttrium nitrate with ammonia typically produces extremely hard lumps of closely packed nanoparticles that are difficult to break [2], requiring intensive mechanical milling that introduces contamination and degrades sintering performance.
| Evidence Dimension | Powder morphology and specific surface area after calcination |
| Target Compound Data | Yttrium oxalate (Yields friable, pseudomorphic Y2O3 with surface area up to 90 m2/g) |
| Comparator Or Baseline | Yttrium nitrate-derived precipitation (Yields hard, heavily agglomerated lumps requiring milling) |
| Quantified Difference | Oxalate provides direct access to unagglomerated, high-surface-area (50-90 m2/g) powders without secondary milling. |
| Conditions | Precursor calcination for advanced ceramic sintering. |
Eliminates costly and contamination-prone milling steps, directly yielding highly sinterable powders for transparent ceramics.
Where this compound is the right choice for producing unagglomerated, high-surface-area Y2O3 powders that can be sintered into transparent ceramics without the need for contamination-prone mechanical milling [1].
Where this compound is the right choice for selectively precipitating yttrium from mixed-metal acidic leachates (pH ~1.5), leveraging its ultra-low solubility product to leave transition metal impurities in solution [2].
Where this compound is the right choice for manufacturing luminescent materials (e.g., Y2O3:Eu3+), as its clean thermal decomposition ensures no residual nitrates or chlorides quench the luminescence[3].
Corrosive;Irritant